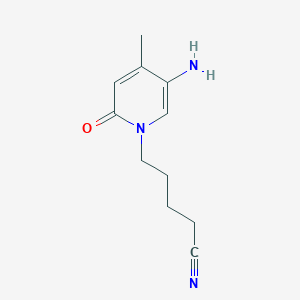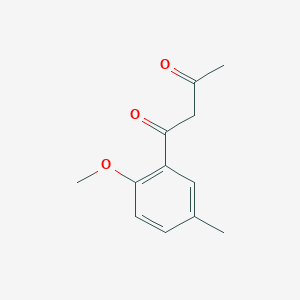![molecular formula C9H17N B13630939 (1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B13630939.png)
(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5S)-6,6-dimethylbicyclo[311]heptan-2-amine is a bicyclic amine compound characterized by its unique structure, which includes a bicyclo[311]heptane core with two methyl groups at the 6-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as bicyclo[3.1.1]heptane derivatives.
Functional Group Introduction:
Methylation: The methyl groups at the 6-position are introduced using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and ketones, depending on the reaction conditions and reagents used.
Scientific Research Applications
(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.1]heptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Dimethyl-substituted amines: Compounds with similar methylation patterns but different core structures.
Uniqueness
(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine is unique due to its specific stereochemistry and functional group arrangement, which confer distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of (1R,2R,5S)-6,6-dimethylbicyclo[311]heptan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H17N |
|---|---|
Molecular Weight |
139.24 g/mol |
IUPAC Name |
(1R,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-amine |
InChI |
InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3/t6-,7-,8+/m0/s1 |
InChI Key |
VFQYFRUGGATHGJ-BIIVOSGPSA-N |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)N)C |
Canonical SMILES |
CC1(C2CCC(C1C2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


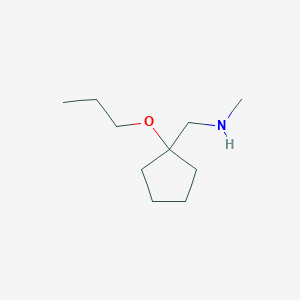
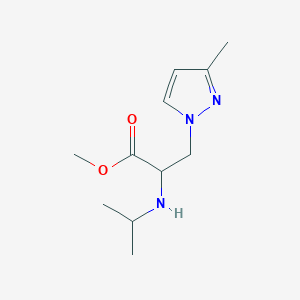

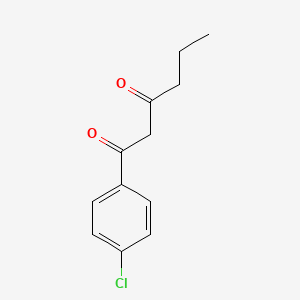

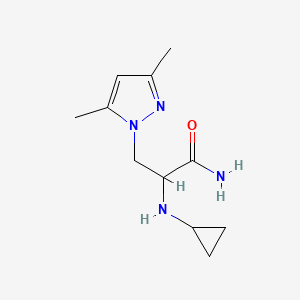

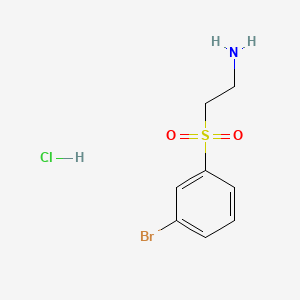
![tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B13630904.png)
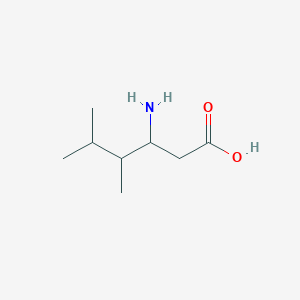

![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
